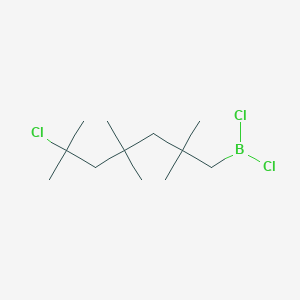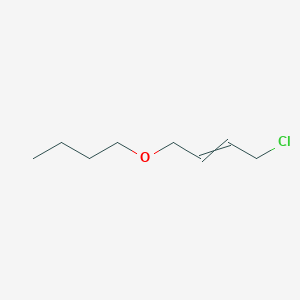
1-Butoxy-4-chlorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-4-chlorobut-2-ene is an organic compound with the molecular formula C8H15ClO It is a chlorinated ether that features both an alkene and an ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butoxy-4-chlorobut-2-ene can be synthesized through the reaction of 1,4-dichlorobut-2-ene with butanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism where the butanol displaces one of the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butoxy-4-chlorobut-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The alkene can be reduced to form saturated ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Nucleophilic Substitution: Products include butoxy-substituted amines or thiols.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated ethers.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-4-chlorobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-butoxy-4-chlorobut-2-ene involves its interaction with various molecular targets. The alkene group can participate in electrophilic addition reactions, while the ether group can act as a nucleophile. These interactions can lead to the formation of various adducts and intermediates, influencing the compound’s biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chlorobut-2-ene: A simpler chlorinated alkene.
1-Butoxy-2-chlorobutane: A similar ether with a different substitution pattern.
2-Butoxyethanol: An ether with a shorter carbon chain.
Uniqueness
1-Butoxy-4-chlorobut-2-ene is unique due to its combination of an alkene and an ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
131248-39-0 |
|---|---|
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1-butoxy-4-chlorobut-2-ene |
InChI |
InChI=1S/C8H15ClO/c1-2-3-7-10-8-5-4-6-9/h4-5H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
YMBJRRKFNMRARS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



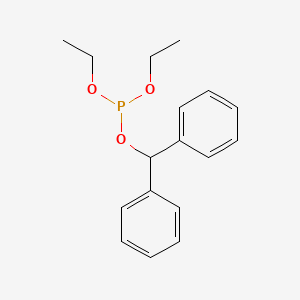
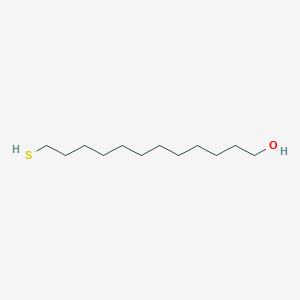
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
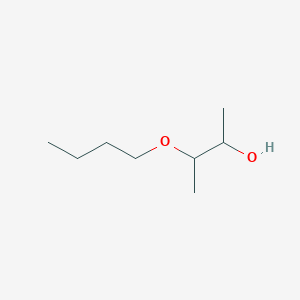
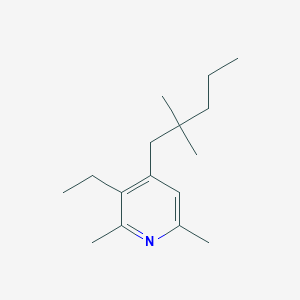
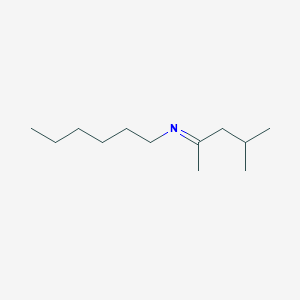

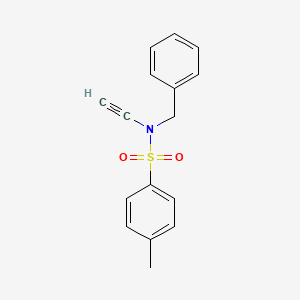
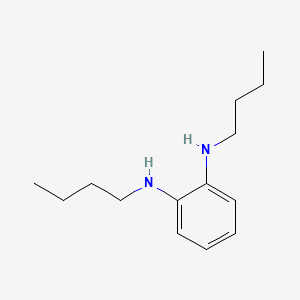
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)

